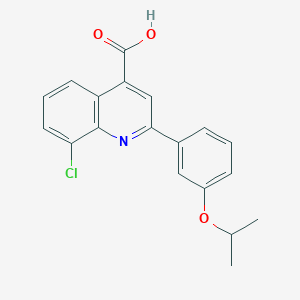
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 . It is a derivative of quinoline-4-carboxylic acid, which is an important structure in synthetic medicinal chemistry .
Synthesis Analysis
Quinoline-4-carboxylic acid and its derivatives have been synthesized using various methods. Some of these methods involve the use of toxic, corrosive catalysts, and can result in poor yields and long reaction times . Recent advances have focused on developing more efficient and environmentally friendly synthesis methods .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at the 4-position and a chloro group at the 8-position. The 2-position is substituted with a phenyl group that has an isopropoxy group at the 3-position .Aplicaciones Científicas De Investigación
Analytical Reagent Applications
Quinoxaline-2-carboxylic acid derivatives, related to 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, have been studied for their potential as analytical reagents. Research has established the solubility products of their metal salts, the optimal pH range for complete precipitation, and the thermal behaviors of the metal complexes. These properties are significant for the gravimetric determination of various metal ions, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).
Synthesis and Chemical Transformation
Research has focused on the synthesis of various quinoline-4-carboxylic acid derivatives, which are structurally similar to 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. For example, the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid has been detailed, demonstrating the diversity and potential of these compounds in chemical synthesis (Al-As’ad et al., 2013). Additionally, the preparation and properties of chelating ion exchangers with quinaldic acids, including those with different substituents on the quinoline ring, have been explored for their ability to extract metal ions from aqueous solutions (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Anticancer Research
Studies have explored amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their potential anticancer activities. These compounds have shown significant anticancer activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various enzymes and receptors . For instance, some quinoline derivatives have been identified as potent inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), and placental alkaline phosphatase (h-PLAP) .
Mode of Action
Quinoline derivatives are known to exhibit their effects through different mechanisms of action . For instance, they can act as inhibitors, blocking the activity of certain enzymes . They may also interact with the virulence machinery of pathogens, thereby reducing their ability to cause disease .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways . For example, some quinoline derivatives have been found to inhibit the activity of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in a variety of biological processes .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities . For instance, some quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Propiedades
IUPAC Name |
8-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYGZCDHDUTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)










